2-(4-Benzyloxyphenyl)phenol
Overview
Description
2-(4-Benzyloxyphenyl)phenol, also known as 4’-(benzyloxy)[1,1’-biphenyl]-2-ol, is an organic compound with the molecular formula C19H16O2. This compound is characterized by a phenol group substituted with a benzyloxy group at the para position of the phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties .
Scientific Research Applications
2-(4-Benzyloxyphenyl)phenol has diverse applications in scientific research:
Mechanism of Action
Target of Action
The primary targets of 2-(4-Benzyloxyphenyl)phenol are currently not well-defined in the literature. This compound is a derivative of phenol, and phenolic compounds are known to interact with a wide range of biological targets, including enzymes and cell receptors. The specific targets for this compound remain to be identified .
Mode of Action
The mode of action of this compound is not explicitly documented. Phenolic compounds, in general, are known for their antioxidant properties. They can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage . .
Biochemical Pathways
Phenolic compounds are synthesized in plants through the phenylpropanoid pathway . They are secondary metabolites and their biosynthesis is usually triggered by environmental stress conditions .
Pharmacokinetics
In general, phenolic compounds are known to undergo extensive metabolism in the body, including conjugation reactions that enhance their solubility for excretion . The specific pharmacokinetic properties of this compound remain to be determined .
Result of Action
As a phenolic compound, it may exhibit antioxidant activity and could potentially protect cells from oxidative damage . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of phenolic compounds. Factors such as pH, temperature, and the presence of other compounds can affect their chemical stability and biological activity .
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are required to confirm these effects and understand their implications.
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyloxyphenyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-benzyloxybromobenzene with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar nucleophilic aromatic substitution reactions, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyloxyphenyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)phenol: Similar structure but lacks the additional phenyl ring, resulting in different chemical and physical properties.
4-(Benzyloxy)phenol: Similar structure but with the benzyloxy group at a different position, affecting its reactivity and applications.
Uniqueness
2-(4-Benzyloxyphenyl)phenol is unique due to the presence of both a benzyloxy group and an additional phenyl ring, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-19-9-5-4-8-18(19)16-10-12-17(13-11-16)21-14-15-6-2-1-3-7-15/h1-13,20H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOHRQAGIOGVFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602450 | |
Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889951-05-7 | |
Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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